molecular formula C18H19IN2O2S B3954425 N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-iodobenzamide

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-iodobenzamide

Cat. No.: B3954425
M. Wt: 454.3 g/mol
InChI Key: RMKSNAWMRIMDGF-UHFFFAOYSA-N
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Description

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-iodobenzamide is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a carbamothioyl group, and an iodinated benzamide

Preparation Methods

The synthesis of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-iodobenzamide typically involves multiple steps. One common synthetic route includes the reaction of 5-(butan-2-yl)-2-hydroxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-iodobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to prevent decomposition of the intermediates .

Chemical Reactions Analysis

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-iodobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The iodinated benzamide can be reduced to the corresponding amine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-iodobenzamide can be compared to other similar compounds, such as:

    N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-iodobenzamide: This compound has a similar structure but with the iodine atom in a different position, leading to different reactivity and applications.

    N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-bromobenzamide:

Properties

IUPAC Name

N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2O2S/c1-3-11(2)12-7-8-16(22)15(10-12)20-18(24)21-17(23)13-5-4-6-14(19)9-13/h4-11,22H,3H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKSNAWMRIMDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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